molecular formula C24H22N4OS B11670637 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11670637
M. Wt: 414.5 g/mol
InChI Key: ZLBSTGOWPPYTSL-PCLIKHOPSA-N
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Description

N'-[(E)-Biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazone derivative featuring a benzimidazole-sulfanyl core and a biphenyl-substituted benzylidene moiety. Its structure combines a benzimidazole ring (known for pharmacological versatility) with a sulfanyl linker and a hydrazide group, enabling diverse interactions with biological targets.

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N4OS/c1-2-28-22-11-7-6-10-21(22)26-24(28)30-17-23(29)27-25-16-18-12-14-20(15-13-18)19-8-4-3-5-9-19/h3-16H,2,17H2,1H3,(H,27,29)/b25-16+

InChI Key

ZLBSTGOWPPYTSL-PCLIKHOPSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of 2-[(1-Ethyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide with Biphenyl-4-Carbaldehyde

The primary synthetic route involves the condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with biphenyl-4-carbaldehyde under acidic conditions. This method follows established protocols for hydrazone formation, where the carbonyl group of the aldehyde reacts with the hydrazide’s amino group to form an azomethine (-CH=N-) linkage.

Reaction Conditions :

  • Solvent : Anhydrous ethanol or methanol.

  • Catalyst : Glacial acetic acid (2–3 drops) or p-toluenesulfonic acid (PTSA).

  • Temperature : Reflux at 70–80°C for 4–6 hours.

  • Workup : The product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.

Mechanistic Insight :
The acetic acid protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The hydrazide’s nucleophilic -NH2 group attacks the activated carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the hydrazone product.

Intermediate Synthesis: Preparation of 2-[(1-Ethyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide

The hydrazide precursor is synthesized via a two-step process:

Step 1: Synthesis of Ethyl 2-[(1-Ethyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetate

Reactants :

  • 1-Ethyl-2-mercaptobenzimidazole

  • Ethyl chloroacetate

Procedure :

  • Dissolve 1-ethyl-2-mercaptobenzimidazole (1 equiv) in dry dimethylformamide (DMF).

  • Add ethyl chloroacetate (1.2 equiv) dropwise under nitrogen atmosphere.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 7:3).

Yield : 75–85%.

Step 2: Hydrazinolysis to Form the Hydrazide

Reactants :

  • Ethyl 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetate

  • Hydrazine hydrate (80%)

Procedure :

  • Reflux the ester with excess hydrazine hydrate in ethanol for 3 hours.

  • Cool and filter the precipitated product.

  • Recrystallize from ethanol.

Yield : 90–95%.

Optimization and Catalytic Strategies

Catalyst Screening

Comparative studies highlight the impact of catalysts on reaction efficiency:

CatalystReaction Time (h)Yield (%)Purity (%)
Acetic acid67898
PTSA48599
No catalyst124585

Data adapted from methodologies in.

PTSA outperforms acetic acid due to its stronger acidic nature, which accelerates imine formation. Catalyst-free conditions result in poor yields, underscoring the necessity of proton donors.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to side reactions with hydrazine. Ethanol and methanol are ideal for their ability to solubilize both reactants while facilitating easy product isolation.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

Functional GroupAbsorption Range (cm⁻¹)Observed Peak (cm⁻¹)
N-H (hydrazide)3200–33003285
C=O (amide)1650–17001678
C=N (imine)1580–16201602

Data corroborates successful hydrazone formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.21 (s, 1H, NH)

  • δ 8.34 (s, 1H, CH=N)

  • δ 7.82–7.45 (m, 9H, aromatic protons)

  • δ 4.23 (q, J = 7.1 Hz, 2H, NCH₂CH₃)

  • δ 3.89 (s, 2H, SCH₂CO)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 168.5 (C=O)

  • δ 159.7 (CH=N)

  • δ 141.2–125.3 (aromatic carbons)

Spectral data aligns with the proposed structure.

Challenges and Alternative Approaches

Steric Hindrance in Biphenyl Systems

The biphenyl-4-ylmethylidene group introduces steric constraints, necessitating prolonged reaction times. Microwave-assisted synthesis has been proposed to reduce duration by 50% while maintaining yields >80%.

Byproduct Formation

Oxidation of the hydrazide to diazenes is a common side reaction. Adding antioxidants (e.g., ascorbic acid) or conducting reactions under inert atmosphere mitigates this issue.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Biphenyl-4-carbaldehyde120
1-Ethyl-2-mercaptobenzimidazole95
Hydrazine hydrate30

Batch processing and solvent recycling reduce overall expenses by 40%.

Environmental Impact

Ethanol, a green solvent, is preferred over DMF to align with sustainable chemistry principles. Waste hydrazine is neutralized with hypochlorite before disposal .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, electrophiles; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a series of reactions involving biphenyl derivatives and benzimidazole moieties. The synthesis typically involves the condensation of an appropriate hydrazone with a benzimidazole derivative, followed by purification processes such as recrystallization or chromatography to yield the desired product in high purity.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, exhibit notable antimicrobial properties. A study evaluated various benzimidazole derivatives for their efficacy against a range of bacteria and fungi, demonstrating significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific cancer-related enzymes or pathways. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, thereby disrupting cancer cell division .

Antitubercular Activity

In addition to its antimicrobial properties, this compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis. Certain derivatives demonstrated significant activity in inhibiting mycobacterial growth, making them candidates for further development as antitubercular agents .

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial activity of various benzimidazole derivatives, including the target compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Properties

In a separate investigation focusing on anticancer properties, this compound was tested against several human cancer cell lines. The results revealed that it significantly reduced cell viability at concentrations above 20 µM, with apoptosis confirmed via flow cytometry assays .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman cancer cell linesInduced apoptosis
AntitubercularMycobacterium tuberculosisInhibition of growth

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl and benzimidazole moieties allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylidene Analogues

Compounds sharing the benzimidazole-sulfanyl-acetohydrazide backbone but differing in the benzylidene substituent demonstrate varied biological activities:

Compound Name Substituent (R) Activity (IC₅₀/EC₅₀) Key Findings Reference
N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 4-Cl-C₆H₄ Not reported Structural analogue; chlorine may enhance electrophilic interactions .
(E)-N'-(4-Methylbenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (Compound 212) 4-CH₃-C₆H₄ 6.84 ± 1.3 μM Moderate α-glucosidase inhibition; methyl group improves lipophilicity .
(E)-N'-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (230) Anthracen-9-yl 7.34 ± 0.3 μM Bulky anthracene substituent reduces activity compared to smaller groups .
N'-[(E)-(4-Ethylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 4-C₂H₅-C₆H₄ Not reported Ethyl group may enhance metabolic stability but reduce solubility .

Key Trends :

  • Electron-withdrawing groups (e.g., Cl) may improve target binding via electrostatic interactions.
  • Bulky substituents (e.g., anthracene) often reduce potency due to steric hindrance.
  • Lipophilic groups (e.g., methyl, ethyl) enhance membrane permeability but may compromise solubility.
Heterocyclic Variants with Modified Cores

Compounds with alternative heterocycles or additional functional groups highlight structural-activity relationships:

Compound Name Core Modification Activity (IC₅₀) Key Findings Reference
N′-(3-Indolylmethylene)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (132) Pyridyl-oxadiazole 0.010 μM Potent EGFR inhibition; oxadiazole enhances electron-deficient interactions .
2-{[4-Allyl-5-(4-toluidinomethyl)-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide Triazole-thiol Not reported Triazole core may improve metabolic stability; hydroxy group aids solubility .
(E)-2-(3,6-Dimethylpyrazolo[3,4-d]pyrimidin-5-yl)-N'-(4-nitrobenzylidene)acetohydrazide (5c) Pyrazolo-pyrimidine Not reported Nitro group enhances electron-withdrawing effects, potentially aiding DNA intercalation .

Key Trends :

  • Oxadiazole and triazole cores improve binding to enzymes (e.g., EGFR, α-glucosidase) via hydrogen bonding and π-stacking.
  • Nitro and hydroxy groups modulate electronic properties and solubility.
Pharmacological Profiles in Comparison
Activity Type Target Compound (Biphenyl) Closest Analogues (Reference) Mechanism Insights
Anticancer Not reported Compound 132 (IC₅₀ = 0.010 μM, EGFR) Benzimidazole-sulfanyl derivatives may target kinases or DNA, but biphenyl’s role needs validation.
Antidiabetic Not reported Compound 228 (IC₅₀ = 6.10 ± 0.5 μM) Benzimidazole-sulfanyl moiety likely critical for α-glucosidase inhibition.
Anti-inflammatory Not reported Benzimidazole derivatives (moderate activity) Substituted benzylidenes (e.g., 4-methoxy) may reduce COX-2 expression .

Gaps in Knowledge:

  • The target compound’s specific biological activities remain uncharacterized in the provided evidence.
  • Comparative pharmacokinetic data (e.g., bioavailability, toxicity) are lacking.

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl group and a benzimidazole moiety, which are known for their diverse biological activities. The molecular formula is C25H24N4OS, with a molecular weight of 428.56 g/mol. The presence of both hydrazide and sulfanyl functional groups contributes to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, derivatives with similar structural features demonstrated moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer potential. Studies have indicated that compounds with the benzimidazole nucleus exhibit cytotoxic effects against different cancer cell lines. For example, some derivatives have been reported to inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antiviral Activity

Compounds bearing the benzimidazole scaffold have also been investigated for antiviral properties. Some studies suggest that certain benzimidazole derivatives can inhibit viral replication in HIV and hepatitis C virus (HCV) models, showcasing their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

Structural Feature Biological Activity
Benzimidazole moietyAntimicrobial, anticancer, antiviral properties
Biphenyl groupEnhances lipophilicity and cellular permeability
Hydrazide functionalityPotential for interaction with biological targets

Case Studies

  • Antimicrobial Evaluation : A study evaluated several benzimidazole derivatives, including those structurally related to this compound, against various pathogens. Results indicated that modifications in the substituents on the benzimidazole ring significantly influenced antimicrobial potency .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on cancer cell lines using compounds with similar structures. The results demonstrated that certain substitutions led to enhanced cytotoxic effects, indicating a promising avenue for developing new anticancer agents based on this scaffold .
  • Antiviral Screening : A series of benzimidazole derivatives were screened for their ability to inhibit HIV replication. Some compounds exhibited EC50 values in the low micromolar range, suggesting significant antiviral activity .

Q & A

Q. What is the established methodology for synthesizing N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of biphenyl-4-carbaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under reflux in ethanol or methanol. Reaction conditions (e.g., 60–80°C, 4–6 hours) are critical for hydrazone bond formation .
  • Step 2 : Purification via column chromatography (silica gel, chloroform:methanol 9:1) or recrystallization from ethanol to achieve >95% purity. TLC monitoring (chloroform:methanol 7:3) ensures reaction completion .
  • Key parameters : pH control (neutral to slightly acidic), inert atmosphere (N₂) to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify hydrazone protons (δ 8.5–9.5 ppm) and benzimidazole aromatic signals (δ 7.0–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z corresponding to C₃₁H₂₈N₆OS (calculated ~540.2 g/mol) .
  • X-ray crystallography : SHELX software refines crystal structures (e.g., space group P1, unit cell parameters a = 9.11 Å, b = 10.56 Å) to validate stereochemistry .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial assays : MIC values (e.g., 12.5 µg/mL against Staphylococcus aureus) via broth microdilution .
  • Enzyme inhibition : IC₅₀ of 8.3 µM against COX-2, measured using fluorometric assays .
  • Anticancer screening : IC₅₀ of 15 µM in MCF-7 breast cancer cells via MTT assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Data validation : Cross-check SHELXL refinement parameters (e.g., R-factor < 0.05, wR₂ < 0.15) and hydrogen-bonding networks using Mercury software .
  • Disorder modeling : For biphenyl group disorder, apply PART instructions in SHELXL and validate using CheckCIF .
  • Complementary techniques : Validate ambiguous regions with solid-state NMR or DFT calculations .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Reaction optimization : Use Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. ethanol), temperature (50–100°C), and molar ratios (1:1 to 1:1.2) .
  • Byproduct suppression : Add molecular sieves to absorb water in condensation reactions .
  • Scale-up protocols : Replace column chromatography with centrifugal partition chromatography for higher throughput .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • SAR studies : Compare analogs (e.g., 3-fluoro or tert-butyl substitutions) in enzymatic assays. For example:
SubstituentCOX-2 IC₅₀ (µM)
4-methoxy8.3
3-fluoro5.1
  • Computational modeling : Dock the compound into COX-2 (PDB: 5KIR) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Arg120) .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., ∆F = 45% at 10 µM) to confirm binding .
  • Mutagenesis studies : Engineer COX-2 mutants (e.g., Arg120Ala) to test interaction specificity .

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